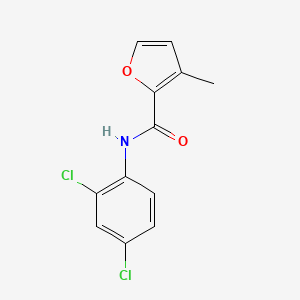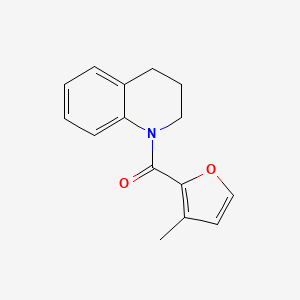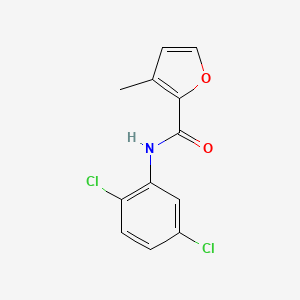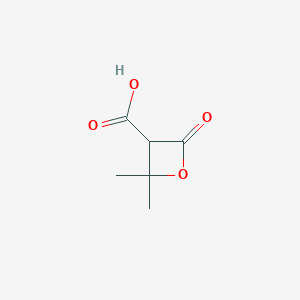
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: is a heterocyclic compound with the molecular formula C₆H₈O₄ It is characterized by a four-membered oxetane ring with a carboxylic acid and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-3-hydroxypropanoic acid with a dehydrating agent such as thionyl chloride can lead to the formation of the oxetane ring.
Another method involves the use of a Grignard reagent. The reaction of 2,2-dimethyl-3-bromo-3-hydroxypropanoic acid with magnesium in the presence of an ether solvent can produce the desired oxetane compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-4-hydroxyoxetane-3-carboxylic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,2-dimethyl-4-hydroxyoxetane-3-carboxylic acid.
Substitution: Formation of esters, amides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4-hydroxyoxetane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.
2,2-Dimethyl-4-oxooxetane-3-ethyl ester: An ester derivative with similar chemical properties.
2,2-Dimethyl-4-oxooxetane-3-amide: An amide derivative with potential biological activity.
Uniqueness
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its oxetane ring structure provides stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-oxooxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)3(4(7)8)5(9)10-6/h3H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZMBWLQWCDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)

![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)
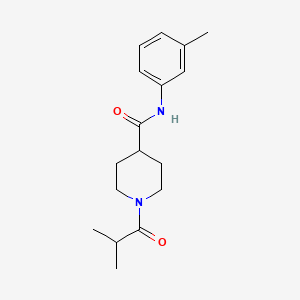
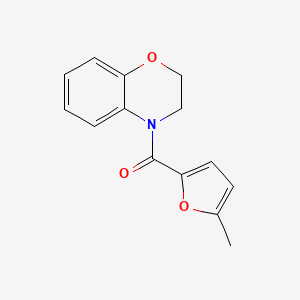
![N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B7539585.png)
